N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound features a unique structure characterized by the presence of an allyloxy group and a hydrazone linkage, which is formed through the condensation of a hydrazine derivative with an aldehyde. The molecular formula for this compound is , and it is identified by its SMILES notation: CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2OCC=C .
N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide can be classified as:
The synthesis of N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide typically involves the following steps:
The reaction conditions often include:
The molecular structure of N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide can be represented in two-dimensional (2D) form, highlighting key functional groups such as the benzylidene and allyloxy moieties.
N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide can participate in several chemical reactions due to its functional groups:
The stability and reactivity of N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide are influenced by factors such as solvent polarity, temperature, and presence of catalysts during reactions .
The mechanism of action for N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide in biological systems or chemical processes typically involves:
Relevant analyses such as infrared spectroscopy (FT–IR) could provide insights into functional groups present within the compound, confirming structural characteristics through characteristic absorption peaks .
N'-(2-(Allyloxy)benzylidene)-4-methylbenzohydrazide has potential applications in various scientific fields:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8